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Compound of Interest

Compound Name: 4-Hydroxybut-2-enoic acid

Cat. No.: B1220338

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-
Hydroxybut-2-enoic acid, a molecule of interest in various chemical and pharmaceutical
research domains. This document compiles predicted and theoretical spectroscopic data,
outlines detailed experimental protocols for obtaining such data, and presents a logical
workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and theoretical spectroscopic data for (E)-4-
Hydroxybut-2-enoic acid. It is important to note that the NMR data presented is based on
computational predictions and should be confirmed by experimental analysis.

Table 1: Predicted *"H NMR Data for (E)-4-Hydroxybut-2-
enoic acid
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.9-7.1 dt 1H H-3
~6.0-6.2 dt 1H H-2
~4.2-4.3 d 2H H-4
>10 brs 1H -COOH
~3.5-45 brs 1H -OH

Solvent: Predicted in CDCls. Coupling constants (J) for H-2 and H-3 are expected to be in the
range of 15-16 Hz, characteristic of a trans-alkene.

Table 2: Predicted **C NMR Data for (E)-4-Hydroxybut-2-

enoic acid
Chemical Shift (d) ppm Assignment
~170 - 172 C-1 (-COOH)
~145 - 148 C-3
~120 - 123 C-2
~60 - 62 C-4 (-CH20H)

Solvent: Predicted in CDCls.

Table 3: Theoretical Infrared (IR) Spectroscopy Data for
(E)-4-Hydroxybut-2-enoic acid
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Wavenumber (cm~?) Intensity Assignment

3500 - 3200 Broad O-H stretch (alcohol)

3300 - 2500 Very Broad O-H stretch (carboxylic acid)
~1710 Strong C=0 stretch (carboxylic acid)
~1650 Medium C=C stretch (alkene)

~1250 Strong C-O stretch (carboxylic acid)
~1050 Medium C-O stretch (alcohol)

~980 Strong =C-H bend (trans alkene)

Table 4: Mass Spectrometry Data for (E)-4-Hydroxybut-2-

enoic acid
Parameter Value
Molecular Formula C4HeOs3
Molecular Weight 102.09 g/mol
Exact Mass 102.0317 u
Predicted [M+H]* 103.0390 u
Predicted [M-H]~ 101.0244 u

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data
for 4-Hydroxybut-2-enoic acid.

Synthesis of (E)-4-Hydroxybut-2-enoic acid

A common method for the synthesis of (E)-4-hydroxybut-2-enoic acid involves the hydrolysis
of a corresponding ester, such as ethyl (E)-4-bromobut-2-enoate.

Procedure:
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To a round-bottom flask, add ethyl (E)-4-bromobut-2-enoate (1.0 eq), potassium hydroxide
(2.1 eq), and water.

Stir the reaction mixture at 100 °C for 2 hours.

After cooling to room temperature, acidify the mixture with 1 M HCI.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Concentrate the solution under reduced pressure to yield the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR:

Sample Preparation: Dissolve 5-10 mg of dry (E)-4-Hydroxybut-2-enoic acid in
approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in a
standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, pulse angle of 45-90 degrees, relaxation
delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good
signal-to-noise ratio.

o Process the data with Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shifts to the residual solvent peak.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.
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o Typical parameters: spectral width of 200-240 ppm, pulse angle of 45-90 degrees,
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to
the low natural abundance of 3C.

o Process the data similarly to the *H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide
(KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet
using a hydraulic press.

o Thin Film (if oily): Place a drop of the sample between two salt plates (e.g., NaCl or KBr)
and gently press them together to form a thin film.

e Instrumentation: Use a standard FT-IR spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the KBr pellet
without the sample).

o Place the sample in the spectrometer and acquire the sample spectrum.

o The spectrum is typically recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water.

 Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI).

o Data Acquisition:
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o ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both
positive and negative ion modes to observe the protonated molecule [M+H]* and the
deprotonated molecule [M-H]~, respectively.

o High-Resolution Mass Spectrometry (HRMS): Utilize an Orbitrap or Time-of-Flight (TOF)
mass analyzer to determine the accurate mass of the molecular ions, which allows for the
confirmation of the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 4-Hydroxybut-2-enoic acid.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-
Hydroxybut-2-enoic acid.

« To cite this document: BenchChem. [Spectroscopic Profile of (E)-4-Hydroxybut-2-enoic Acid:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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